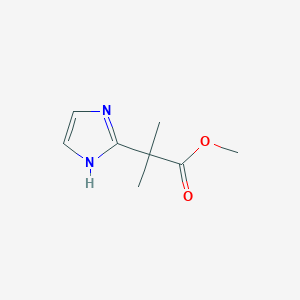
methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicine, synthetic chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by esterification to introduce the methyl ester group . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs multi-component reactions and green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents are gaining popularity due to their ability to improve reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate involves its interaction with molecular targets through the imidazole ring. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate include other imidazole derivatives such as:
- 2-(1H-imidazol-2-yl)ethanol
- 2-(1H-imidazol-2-yl)acetic acid
- 2-(1H-imidazol-2-yl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methyl ester group, which can influence its reactivity and solubility. This unique structural feature allows it to participate in specific reactions and applications that other imidazole derivatives may not be suitable for .
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
methyl 2-(1H-imidazol-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,7(11)12-3)6-9-4-5-10-6/h4-5H,1-3H3,(H,9,10) |
InChI-Schlüssel |
ZCDJTHIEOWUILF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=CN1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






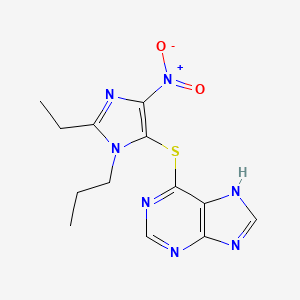
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
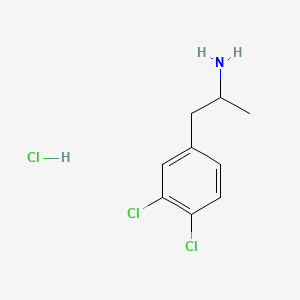
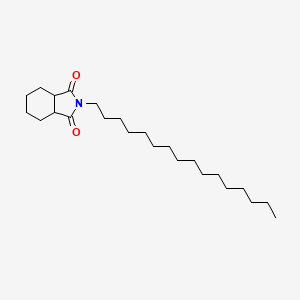
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)

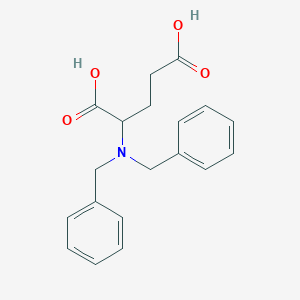
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)

